molecular formula C10H15BO3 B3259125 2-Isopropyl-4-methoxyphenyl boronic acid CAS No. 313667-09-3

2-Isopropyl-4-methoxyphenyl boronic acid

Cat. No. B3259125
CAS RN: 313667-09-3
M. Wt: 194.04 g/mol
InChI Key: XCGLJABEWPHFMX-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-methoxyphenyl boronic acid” is a boronic acid compound with the CAS Number: 313667-09-3 . Its molecular weight is 194.04 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Isopropyl-4-methoxyphenyl boronic acid” is 1S/C10H15BO3/c1-7(2)9-6-8(14-3)4-5-10(9)11(12)13/h4-7,12-13H,1-3H3 .


Chemical Reactions Analysis

Boronic acids, such as “2-Isopropyl-4-methoxyphenyl boronic acid”, have been used in various chemical reactions. For instance, they have been used in the Passerini-type three-component coupling reaction towards the synthesis of an expanded inventory of α-hydroxyketones . They have also been used in the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .


Physical And Chemical Properties Analysis

“2-Isopropyl-4-methoxyphenyl boronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .

Relevant Papers The paper “Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications” provides a comprehensive review of the synthesis and biological applications of boronic acids . Another paper, “Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis”, discusses the use of boronic acids in the Passerini-type three-component coupling reaction .

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2-Isopropyl-4-methoxyphenyl boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide array of diverse molecules .

Result of Action

The molecular and cellular effects of 2-Isopropyl-4-methoxyphenyl boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of 2-Isopropyl-4-methoxyphenyl boronic acid is influenced by environmental factors such as temperature and moisture . The compound is chemically stable under standard ambient conditions . The efficacy of the sm coupling reaction can be influenced by the concentration of the boronic acid .

properties

IUPAC Name

(4-methoxy-2-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)9-6-8(14-3)4-5-10(9)11(12)13/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLJABEWPHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methoxyphenyl boronic acid

Synthesis routes and methods

Procedure details

1-Bromo-2-isopropyl-4-methoxy-benzene was prepared in accordance with the procedures of Konishi et. al., Bull. Chem. Soc. Jpn., 1989, 62, 591-593. To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (4.5 g, 19.7 mmol) was added BuLi (1.6M in hexane, 14.8 mL, 23.7 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 40 min, followed by addition of B(O-iPr)3 dropwise. The resulting mixture was stirred at −78° C. for 2 hours, then warmed to room temperature overnight. The reaction mixture was quenched with HCl (1N) and extracted with diethyl ether three times. The organic phase was washed with water, brine and dried (Na2SO4). Silica gel chromatography (10-30%EtOAc/heptane) provided 2.3 g of 4-methoxy-2-isopropyl-phenylboronic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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